molecular formula C19H18N2O5 B557582 Fmoc-Gly-Gly-OH CAS No. 35665-38-4

Fmoc-Gly-Gly-OH

Cat. No.: B557582
CAS No.: 35665-38-4
M. Wt: 354.4 g/mol
InChI Key: FBKUOPULLUJMOC-UHFFFAOYSA-N
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Description

“Fmoc-Gly-Gly-OH” is a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) . It is a lysosomally cleavable linker .


Synthesis Analysis

The synthesis of “this compound” involves the use of Fmoc CL as a protective reagent, which reacts with glycine to produce Fmoc Gly in a yield of 83.1% . The product is analyzed by capillary electrophoresis .


Molecular Structure Analysis

The molecular formula of “this compound” is C19H18N2O5 . Its average mass is 354.357 Da and its monoisotopic mass is 354.121582 Da .


Chemical Reactions Analysis

“this compound” is used in the synthesis of antibody-drug conjugates (ADCs) . It is also involved in the coupling of saccharide β-glycosylamines for the fractionation of oligosaccharides and formation of neoglycoconjugates .


Physical and Chemical Properties Analysis

“this compound” has a density of 1.3±0.1 g/cm3 . Its boiling point is 684.1±45.0 °C at 760 mmHg . The vapour pressure is 0.0±2.2 mmHg at 25°C . The enthalpy of vaporization is 105.4±3.0 kJ/mol . The flash point is 367.5±28.7 °C . The index of refraction is 1.613 .

Scientific Research Applications

  • Polypeptide Synthesis Improvement : Zhao Yi-nan and Melanie Key (2013) focused on simplifying and improving polypeptide synthesis methods, utilizing Fmoc-Gly-Gly-OH in their experiments. This research provides a basis for amino protection reaction and polypeptide synthesis, potentially aiding in the development of new treatments for diseases Zhao Yi-nan & Melanie Key (2013).

  • Formation of Hydrogel Membranes : Eleanor K. Johnson, D. Adams, and P. Cameron (2010) demonstrated the self-assembly of Fmoc-Leu-Gly-OH into hydrogel films and membranes. This suggests potential applications in creating extracellular matrix-like structures for biomedical use Johnson, Adams, & Cameron (2010).

  • Backbone Cyclization in Peptides : S. Gazal, G. Gellerman, and C. Gilon (2003) explored the incorporation of novel Gly building units, including Fmoc-Nalpha[CH(R)CO2Al]Gly-OH, in model backbone cyclic peptides. This research adds to our understanding of peptide structure and function Gazal, Gellerman, & Gilon (2003).

  • Biomaterial Development for Cell Cultures : In 2022, L. Nita and colleagues investigated combining Fmoc-Gly-Gly-Gly with Agarose and Phytagel to create hydrogels. Their research shows potential for these materials in biomedical applications, such as cell cultures Nita et al. (2022).

  • Insulin Analogs Preparation : L. Žáková et al. (2007) discussed using Fmoc-Lys(Pac)-OH for synthesizing novel insulin analogs, indicating a role for this compound in therapeutic peptide synthesis Žáková et al. (2007).

  • Solid-Phase Peptide Synthesis : Various studies, such as those by J. Ottl, H. Jürgen Musiol, and L. Moroder (1999), have applied this compound in solid-phase peptide synthesis, enhancing the efficiency of creating peptides like collagen Ottl, Musiol, & Moroder (1999).

  • Antibacterial Composite Materials Development : L. Schnaider et al. (2019) explored the use of Fmoc-decorated self-assembling building blocks in creating antibacterial and anti-inflammatory materials, demonstrating a new approach in nanotechnology and biomedical materials development Schnaider et al. (2019).

Mechanism of Action

Target of Action

Fmoc-Gly-Gly-OH, also known as N-9-Fluorenylmethoxycarbonylglycylglycine, is primarily used as a linker in the construction of antibody-drug conjugates (ADCs) . The primary targets of this compound are the antibodies in the ADCs, which are designed to bind to specific target cells, such as cancer cells .

Mode of Action

The mode of action of this compound involves its role as a linker in ADCs. It connects the antibody to the cytotoxic drug, allowing the drug to be delivered directly to the target cells . This compound is a lysosomally cleavable linker, meaning it can be broken down in the lysosome of the cell . This cleavage releases the drug within the cell, allowing it to exert its cytotoxic effects .

Pharmacokinetics

The pharmacokinetics of this compound are largely determined by its role as a linker in ADCs. Its Absorption, Distribution, Metabolism, and Excretion (ADME) properties would be influenced by the properties of the ADC it is part of . The bioavailability of the cytotoxic drug is enhanced by the targeted delivery provided by the ADC .

Result of Action

The result of the action of this compound is the targeted delivery of cytotoxic drugs to specific cells . By acting as a linker in ADCs, it allows for the selective killing of target cells, while minimizing damage to healthy cells . This can lead to improved treatment outcomes in diseases such as cancer .

Action Environment

The action of this compound is influenced by the biological environment in which the ADC is administered . Factors such as the presence of the target antigen on the cell surface, the internal pH of the cell, and the activity of lysosomal enzymes can all impact the efficacy and stability of the ADC .

Safety and Hazards

When handling “Fmoc-Gly-Gly-OH”, it is recommended to wear appropriate personal protective equipment and use only under a chemical fume hood . Keep away from heat/sparks/open flame/hot surfaces . Take measures to prevent the build-up of electrostatic charge . Ensure adequate exhaust ventilation, especially if dust, aerosol or fumes will be generated . Avoid contact with skin, eyes and clothing .

Future Directions

“Fmoc-Gly-Gly-OH” is a promising compound in the field of antibody-drug conjugates (ADCs) . Its use in the synthesis of ADCs is very widespread . The future directions of “this compound” could involve further exploration of its potential in the synthesis of ADCs and other related compounds .

Biochemical Analysis

Biochemical Properties

In biochemical reactions, Fmoc-Gly-Gly-OH interacts with various enzymes, proteins, and other biomolecules. The Fmoc group in this compound serves as a temporary protecting group for the N-terminus during peptide synthesis . This group is cleaved by secondary amines such as piperidine, allowing the peptide chain to be extended .

Molecular Mechanism

The molecular mechanism of this compound is tied to its role in peptide synthesis. The Fmoc group protects the amino terminus of the growing peptide chain during synthesis. Once the peptide chain has been extended, the Fmoc group is removed, typically by a base such as piperidine . This allows for the addition of the next amino acid in the sequence, facilitating the step-by-step assembly of the peptide.

Properties

IUPAC Name

2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O5/c22-17(20-10-18(23)24)9-21-19(25)26-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16H,9-11H2,(H,20,22)(H,21,25)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBKUOPULLUJMOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10427067
Record name Fmoc-Gly-Gly-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35665-38-4
Record name Fmoc-Gly-Gly-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of Fmoc-Gly-Gly-OH in the synthesis of Bivalirudin?

A1: this compound plays a crucial role in the solid-phase synthesis of Bivalirudin, a therapeutic peptide. Traditional synthesis methods often lead to the formation of impurities like Bivalirudin [-Gly] and Bivalirudin [+Gly]. The research demonstrates that by incorporating this compound during the specific coupling of the “X fragment” in the peptide sequence, the formation of these troublesome impurities is avoided []. This significantly simplifies the purification process and enhances the overall yield of Bivalirudin.

Q2: Besides Bivalirudin, are there other applications of this compound in peptide chemistry?

A2: Yes, this compound is not limited to Bivalirudin synthesis. It serves as a valuable building block for synthesizing various other polypeptide compounds []. This versatility stems from its structure as an amino-protected glycine dipeptide derivative, making it compatible with standard solid-phase peptide synthesis techniques.

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